Structural and Molecular Weight Differentiation from Non-Hydroxylated Analog
The presence of the hydroxymethyl group (-CH2OH) on the target compound provides a clear structural and mass differentiation from its non-hydroxylated analog, 2-methyl-[1,1'-biphenyl]-3-carboxylic acid. This modification results in a higher molecular weight and the introduction of a hydrogen-bond donor, which can alter chromatographic retention time, ionization efficiency in mass spectrometry, and chemical reactivity [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 242.27 g/mol |
| Comparator Or Baseline | 2-Methyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 115363-11-6): 212.24 g/mol |
| Quantified Difference | Δ = +30.03 g/mol |
| Conditions | N/A - calculated from molecular formula |
Why This Matters
This difference in molecular weight is critical for analytical method development (LC-MS, GC-MS), ensuring the target compound is resolved from its non-hydroxylated analog in complex mixtures.
- [1] Pharmaffiliates. 2-Methyl-[1,1'-biphenyl]-3-carboxylic Acid. Product Information. View Source
